molecular formula C25H26ClN3O4 B12132710 3'-[(4-chlorophenyl)carbonyl]-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-chlorophenyl)carbonyl]-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12132710
M. Wt: 467.9 g/mol
InChI Key: HRZUMHBXAWWCNV-MRCUWXFGSA-N
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Description

3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a pyrrole ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often under basic conditions to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of a ketone from the hydroxyl group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Introduction of new functional groups in place of the dimethylaminoethyl side chain.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound can be explored for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used in studies to understand the interactions between spiro compounds and biological targets, providing insights into their mechanism of action.

    Chemical Biology: It can serve as a probe to study various biological pathways and processes, helping to elucidate the role of specific molecular interactions in disease states.

Mechanism of Action

The mechanism of action of 3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is likely to involve interactions with specific molecular targets such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, modulating the activity of these targets. Further studies are needed to identify the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole] Derivatives: These compounds share the spiro connection between an indole and a pyrrole ring but may differ in their substituents.

    4-Chlorobenzoyl Compounds: Compounds containing the 4-chlorobenzoyl group, which may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 3’-(4-chlorobenzoyl)-1’-[2-(dimethylamino)ethyl]-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its combination of functional groups and the spiro structure. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26ClN3O4

Molecular Weight

467.9 g/mol

IUPAC Name

(4'E)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-[2-(dimethylamino)ethyl]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H26ClN3O4/c1-4-13-28-19-8-6-5-7-18(19)25(24(28)33)20(21(30)16-9-11-17(26)12-10-16)22(31)23(32)29(25)15-14-27(2)3/h5-12,30H,4,13-15H2,1-3H3/b21-20-

InChI Key

HRZUMHBXAWWCNV-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N3CCN(C)C

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C(=O)N3CCN(C)C

Origin of Product

United States

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